molecular formula C11H13FN4O2 B2893676 4-amino-1-(2-fluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 2101197-27-5

4-amino-1-(2-fluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2893676
CAS No.: 2101197-27-5
M. Wt: 252.249
InChI Key: MDFOPZLYNIMXKT-UHFFFAOYSA-N
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Description

4-amino-1-(2-fluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(2-fluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the fluoroethyl group: This step may involve nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the furylmethyl group: This can be done through alkylation reactions using furylmethyl halides.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(2-fluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-amino-1-(2-fluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(2-chloroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide
  • 4-Amino-1-(2-bromoethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 4-amino-1-(2-fluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide lies in its specific functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs. The presence of the fluoroethyl group, for example, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys is recommended.

Properties

IUPAC Name

4-amino-2-(2-fluoroethyl)-N-(furan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O2/c12-3-4-16-10(9(13)7-15-16)11(17)14-6-8-2-1-5-18-8/h1-2,5,7H,3-4,6,13H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFOPZLYNIMXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C=NN2CCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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